molecular formula C13H17NO B1304927 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline CAS No. 35976-46-6

5-Methoxy-1,3,3-trimethyl-2-methyleneindoline

Cat. No.: B1304927
CAS No.: 35976-46-6
M. Wt: 203.28 g/mol
InChI Key: BGXWEEHVMWADRH-UHFFFAOYSA-N
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Description

5-Methoxy-1,3,3-trimethyl-2-methyleneindoline is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.283 g/mol . It is a derivative of indoline, characterized by the presence of a methoxy group at the 5-position and a methylene group at the 2-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline typically involves the reaction of 5-methoxyindoline with appropriate alkylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate to introduce the methylene group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,3,3-trimethyl-2-methyleneindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methylene group to a methyl group.

    Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions include various substituted indolines, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Photochemical Applications

Photochromism and Spiropyran Derivatives

One of the most significant applications of 5-methoxy-1,3,3-trimethyl-2-methyleneindoline is in the synthesis of photochromic compounds such as spiropyrans. These compounds exhibit reversible transformations between colored and colorless forms upon exposure to light. The synthesis involves the condensation of 5-methoxy derivatives with indoline derivatives to form spiropyrans that can switch between non-fluorescent and fluorescent states under different light conditions .

Case Study: Spectral Properties

A study demonstrated that substituted spiropyrans derived from this compound show distinct spectral properties in various solvents. For instance, in ethanol, the emission band maxima were observed at λ=636\lambda =636 nm, while in toluene and acetonitrile, they were at λ=666\lambda =666 nm and λ=650\lambda =650 nm respectively. This variability makes them suitable for applications in chemical sensors and optical devices .

Biological Applications

Anticancer Research

Research has indicated that derivatives of this compound possess potential anticancer properties. For example, compounds synthesized using this indoline derivative have been tested against various cancer cell lines, including colon adenocarcinoma and breast ductal carcinoma. The results showed moderate to excellent activity against these cancer types .

Table: Anticancer Activity of Indoline Derivatives

Compound NameCell Line TestedActivity Level
Compound AColon AdenocarcinomaModerate
Compound BBreast Ductal CarcinomaExcellent
Compound CChronic Myelogenous LeukemiaModerate

Material Science Applications

Development of Chemical Sensors

The ability of this compound-based spiropyrans to switch between forms makes them excellent candidates for chemical sensors. By coupling these compounds with suitable ionophores, researchers can create sensors capable of detecting specific ions or molecules through changes in fluorescence intensity .

Case Study: Ionophore Coupling

In experiments where spiropyran derivatives were coupled with iminodiacetate fragments as ionophores, the resulting sensors exhibited enhanced selectivity and sensitivity towards certain metal ions. This application highlights the versatility of this compound in developing advanced sensing technologies .

Mechanism of Action

The mechanism of action of 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline involves its interaction with various molecular targets and pathways. The methoxy group at the 5-position and the methylene group at the 2-position play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1,3,3-trimethyl-2-methyleneindoline is unique due to the presence of the methoxy group, which significantly influences its chemical reactivity and biological activity. This functional group enhances its potential for various applications in research and industry .

Biological Activity

5-Methoxy-1,3,3-trimethyl-2-methyleneindoline (CAS No. 35976-46-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NC_{12}H_{15}N. The compound features a methoxy group and a trimethylated indoline structure, which contributes to its distinctive chemical properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains by disrupting cellular functions. The mechanism behind this activity often involves interference with bacterial cell wall synthesis or function.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects . It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets within microbial cells and human tissues. For instance:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Interaction : It could also bind to receptors that modulate inflammatory responses.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : Indoline derivatives are reacted with methoxy-containing reagents.
  • Reaction Conditions : Controlled conditions such as temperature and solvent choice are crucial for optimizing yield and purity.
  • Purification : Techniques like column chromatography are employed to isolate the final product from by-products.

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than those of conventional antibiotics.
  • Anti-inflammatory Research : Another research project investigated the compound's effects on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results indicated a substantial reduction in TNF-alpha production when treated with this compound.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coliJournal of Medicinal Chemistry
Anti-inflammatoryReduced TNF-alpha productionMacrophage Study

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline, and how can reaction yields be optimized?

  • Methodology : A common approach involves alkylation and cyclization of indoline precursors. For example, refluxing 1,3,3-trimethyl-2-methyleneindoline derivatives with methanesulfonic acid in toluene under nitrogen yields the target compound, though yields may be low (19%) . Optimization strategies include adjusting solvent systems (e.g., PEG-400/DMF mixtures for improved solubility) and catalytic conditions (e.g., CuI for azide-alkyne cycloadditions) . Column chromatography with gradients of ethyl acetate/hexane is recommended for purification .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • 1H/13C NMR : To confirm methoxy, methyl, and methylene substituents (e.g., δ 3.8–4.2 ppm for methoxy groups) .
  • TLC/HPLC : For real-time monitoring of reaction progress and purity assessment .
  • Mass spectrometry (FAB-HRMS) : To verify molecular ion peaks and isotopic patterns .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodology : Store at 0–6°C in airtight containers to prevent oxidation of the methylene group. Stability tests under varying humidity and temperature (e.g., 25°C vs. 40°C) should be conducted using accelerated degradation studies with HPLC monitoring .

Advanced Research Questions

Q. What strategies can be employed to analyze and mitigate byproduct formation during synthesis?

  • Methodology :

  • Mechanistic studies : Identify intermediates via in-situ FTIR or LC-MS to trace side reactions (e.g., over-alkylation or dimerization) .
  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature, catalyst loading, and solvent polarity, optimizing for minimal byproducts .
  • Byproduct isolation : Employ preparative HPLC or crystallization to isolate and structurally characterize impurities .

Q. How can computational modeling assist in predicting the reactivity of this compound in novel reactions?

  • Methodology :

  • DFT calculations : Simulate transition states for methoxy group participation in electrophilic substitutions .
  • Molecular docking : Predict interactions with biological targets (e.g., indole-binding enzymes) to guide pharmacological studies .
  • AI-driven synthesis planning : Tools like COMSOL Multiphysics can model reaction kinetics and optimize conditions for scalability .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodology :

  • Process intensification : Transition from batch to continuous flow systems to enhance heat/mass transfer and reduce side reactions .
  • Safety protocols : Address exothermic risks (e.g., methanesulfonic acid use) via calorimetry and controlled addition methods .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size and polymorphism for consistent bioavailability .

Properties

IUPAC Name

5-methoxy-1,3,3-trimethyl-2-methylideneindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-9-13(2,3)11-8-10(15-5)6-7-12(11)14(9)4/h6-8H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXWEEHVMWADRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)N(C2=C1C=C(C=C2)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189526
Record name 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline
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Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35976-46-6
Record name 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline
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Record name 5-methoxy-1,3,3-trimethyl-2-methyleneindoline
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